molecular formula C10H10O3 B1604670 2-Methyl-3-acetylbenzoic acid CAS No. 393516-78-4

2-Methyl-3-acetylbenzoic acid

Cat. No. B1604670
M. Wt: 178.18 g/mol
InChI Key: BCLPLXPYKPSXAN-UHFFFAOYSA-N
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Description

2-Methyl-3-acetylbenzoic acid, also known as MABA, is an organic compound. It is a derivative of benzoic acid . The linear formula of this compound is CH3CO2C6H3(CH3)CO2H .


Molecular Structure Analysis

The molecular formula of 2-Methyl-3-acetylbenzoic acid is C10H10O3. The molecular weight is 178.18 g/mol. The structure of similar compounds often involves a benzene ring with acetyl and carboxyl functional groups .

Scientific Research Applications

Synthesis and Biological Activity

2-Methyl-3-acetylbenzoic acid is involved in the synthesis of various pharmacologically relevant compounds. For instance, it plays a role in the synthesis of 2-(4-acylaminophenyl)benzothiazoles, which show potent and selective antitumor activity against various cancer cell lines including breast, ovarian, colon, and renal cells. These compounds' mechanism of action may be novel and metabolism is suspected to play a central role in their mode of action. Specifically, N-acetylation and oxidation are the main metabolic transformations of these benzothiazoles, with the predominant process being dictated by the nature of the 3'-substituent (Chua et al., 1999).

Chemical Synthesis and Resolution

2-Methyl-3-acetylbenzoic acid is also instrumental in the synthesis and resolution of quinazolinone atropisomeric phosphine ligands. These ligands, including 2-methyl-3-[2'-(diphenylphosphino)phenyl]-4(3H)-quinazolinone (MPQ), are synthesized by coupling N-acetylanthranilic acid with corresponding phosphinoanilines. This showcases the compound's utility in producing ligands for potential applications in asymmetric catalysis (Dai et al., 1998).

Catalytic and Synthetic Applications

The compound is also part of innovative synthetic methods, such as the safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of various organic compounds. This demonstrates its utility in modern synthetic chemistry, offering safer and more efficient production methods for potentially hazardous reactions (Gutmann et al., 2012).

Molecular Interaction and Structure Analysis

Further research includes the study of solvent-dependent coordination polymers. For example, cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyrdine have been synthesized, with their formation and self-assembly in three-dimensional structures found to be dependent on the solvents used. This underscores the importance of 2-Methyl-3-acetylbenzoic acid derivatives in studying molecular interactions and structural chemistry (Pedireddi & Varughese, 2004).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methoxybenzoic acid, indicates that it is harmful to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

3-acetyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLPLXPYKPSXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646545
Record name 3-Acetyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-methylbenzoic acid

CAS RN

393516-78-4
Record name 3-Acetyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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